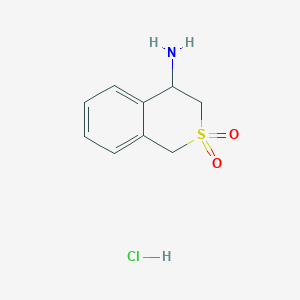

4-Aminoisothiochroman 2,2-dioxide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.ClH/c10-9-6-13(11,12)5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSRQJVVIKWEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CS1(=O)=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671927 | |

| Record name | 4-Amino-3,4-dihydro-2-benzothiopyran-2,2(1H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-61-0 | |

| Record name | 1H-2-Benzothiopyran-4-amine, 3,4-dihydro-, 2,2-dioxide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,4-dihydro-2-benzothiopyran-2,2(1H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Aminoisothiochroman 2,2-dioxide Hydrochloride: A Promising Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aminoisothiochroman 2,2-dioxide hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact molecule remains limited in publicly accessible literature, this guide synthesizes available information on its core structure, related analogues, and likely chemical and physical properties. It aims to serve as a foundational resource for researchers exploring its potential as a building block in the development of novel therapeutics, particularly for neurological and inflammatory disorders.

Introduction: The Isothiochroman Scaffold in Medicinal Chemistry

The isothiochroman core, a bicyclic system containing a sulfur atom within a six-membered ring fused to a benzene ring, represents a privileged scaffold in drug discovery. The oxidation of the sulfur atom to a sulfone (2,2-dioxide) significantly alters the molecule's electronic and steric properties, often enhancing its interaction with biological targets. The rigid structure of the isothiochroman 2,2-dioxide framework provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive starting point for the design of specific and high-affinity ligands.[1] The introduction of an amino group at the 4-position further opens avenues for diverse chemical modifications and potential salt formation, enhancing solubility and bioavailability.

This compound is recognized as a valuable intermediate in the synthesis of more complex pharmaceutical agents.[2] Its potential utility is suggested in the development of treatments for neurological and inflammatory conditions, leveraging the established bioactivity of related sulfur-containing heterocyclic compounds.[2]

Physicochemical Properties

Detailed experimental data for the physical and chemical properties of this compound are not extensively reported. However, based on its chemical structure and information from chemical suppliers, the following properties can be summarized.

| Property | Value | Source |

| CAS Number | 1187830-61-0 | [2] |

| Molecular Formula | C₉H₁₂ClNO₂S | [2] |

| Molecular Weight | 233.72 g/mol | [2] |

| Appearance | Likely a solid | Inferred |

| Melting Point | Not available | |

| Solubility | Likely soluble in water and polar organic solvents | Inferred |

| Storage | Room temperature, under inert gas | [2] |

Note on Inferred Properties: The appearance and solubility are inferred from the nature of the compound as a hydrochloride salt, which typically exists as a solid and exhibits increased polarity and solubility in protic solvents compared to the free base.

Synthesis and Chemical Reactivity

A reported synthesis of isothiochromen-4-one 2,2-dioxide provides a potential starting point for accessing the core scaffold.[3]

Hypothesized Synthetic Workflow:

Caption: Hypothesized synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-Aminoisothiochroman 2,2-dioxide (Free Base)

-

To a solution of isothiochromen-4-one 2,2-dioxide in a suitable solvent (e.g., methanol), add an ammonium salt (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

-

Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the free base of 4-Aminoisothiochroman 2,2-dioxide.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified 4-Aminoisothiochroman 2,2-dioxide in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to obtain this compound.

Causality Behind Experimental Choices:

-

Reductive Amination: This is a standard and efficient method for converting a ketone to an amine in a single step. The choice of a mild reducing agent like sodium cyanoborohydride is crucial to prevent the reduction of other functional groups.

-

Hydrochloride Salt Formation: Converting the free base to its hydrochloride salt is a common practice in pharmaceutical chemistry to improve the compound's stability, crystallinity, and aqueous solubility. The use of anhydrous conditions is necessary to prevent the introduction of water into the final product.

Spectroscopic Analysis

Specific spectroscopic data such as ¹H NMR and ¹³C NMR for this compound are not available in the public domain. However, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7-8 ppm) corresponding to the protons on the benzene ring.

-

Methylene Protons: Signals for the two methylene groups in the heterocyclic ring, likely appearing as complex multiplets in the aliphatic region.

-

Methine Proton: A signal for the proton at the 4-position, adjacent to the amino group, which would likely be coupled to the neighboring methylene protons.

-

Amine Protons: A broad signal for the -NH₃⁺ protons, the chemical shift of which can be variable and dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the aromatic region (typically δ 120-140 ppm).

-

Methylene Carbons: Signals for the two methylene carbons in the aliphatic region.

-

Methine Carbon: A signal for the carbon at the 4-position bearing the amino group.

Potential Biological Activity and Therapeutic Applications

While direct pharmacological data for this compound is scarce, the isothiochroman scaffold and related structures have been investigated for a variety of biological activities. This suggests potential avenues for the application of this compound in drug development.

Anti-Inflammatory Potential:

Derivatives of isothiocyanates, which share the reactive sulfur-containing functional group, have been extensively studied for their anti-inflammatory properties. These compounds are known to modulate key inflammatory pathways, including the nuclear factor-κB (NF-κB) and activator protein 1 (AP-1) signaling cascades.[4] They can also suppress the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5] The isothiochroman scaffold itself may contribute to these effects by providing a rigid framework for interaction with inflammatory target proteins.

Potential Signaling Pathway Inhibition:

Caption: Hypothesized anti-inflammatory mechanism of action.

Central Nervous System (CNS) Applications:

The development of CNS-penetrant molecules is a significant challenge in drug discovery. The structural features of isothiochroman derivatives may be amenable to modification to enhance blood-brain barrier permeability. Various heterocyclic compounds are being explored as scaffolds for CNS-active agents, including those targeting neurodegenerative diseases and psychiatric disorders.[6][7] The rigid nature of the isothiochroman core could be advantageous in designing ligands with high selectivity for specific CNS receptors or enzymes.

Conclusion and Future Directions

This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry. While a comprehensive experimental characterization is currently lacking in the public domain, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds.

Future research should focus on:

-

Development and publication of a robust and scalable synthetic route.

-

Full physicochemical characterization, including determination of its melting point, solubility profile, and pKa.

-

Comprehensive spectroscopic analysis (NMR, IR, MS) to confirm its structure and provide reference data.

-

In vitro and in vivo pharmacological studies to elucidate its biological activity, mechanism of action, and potential therapeutic applications.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound as a valuable tool in the development of next-generation therapeutics.

References

- 1. 4-Aminoisothiochroman 2,2-dioxide | 916420-33-2 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Aminoisothiochroman 2,2-dioxide hydrochloride

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-Aminoisothiochroman 2,2-dioxide hydrochloride, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. By synthesizing data from analogous structures and established analytical principles, this document offers valuable insights into the stereochemical landscape of this important pharmacophore.

Introduction: The Significance of the Isothiochroman Scaffold

The isothiochroman ring system, a bicyclic scaffold containing a sulfur atom within a six-membered heterocycle fused to a benzene ring, is a privileged structure in medicinal chemistry. The conformational rigidity and three-dimensional arrangement of functional groups afforded by this core structure make it an attractive template for the design of selective and high-affinity ligands for various biological targets. The oxidation of the sulfur atom to a sulfone (2,2-dioxide) further modulates the electronic and steric properties of the molecule, influencing its interactions with biological macromolecules. The introduction of an amino group at the 4-position introduces a key pharmacophoric feature, enabling the formation of ionic and hydrogen-bonding interactions that are often crucial for drug-receptor binding.

Molecular Structure of this compound

The molecular structure of this compound is characterized by a fused ring system comprising a benzene ring and a tetrahydrothiopyran-1,1-dioxide ring. The amino group at the C4 position exists as a protonated ammonium chloride salt.

| Property | Value | Source |

| Chemical Formula | C₉H₁₂ClNO₂S | N/A |

| Molecular Weight | 233.71 g/mol | N/A |

| CAS Number | 1187830-61-0 | N/A |

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides a strong basis for understanding its key structural features. A foundational study on cis-1,4-dimethylisothiochroman 2,2-dioxide by Pulman and Whiting revealed critical insights into the geometry of the isothiochroman 2,2-dioxide ring system.[1] Based on this analogous structure, the following can be inferred for the title compound:

-

Benzene Ring: A planar aromatic ring with typical C-C bond lengths of approximately 1.39 Å.

-

Heterocyclic Ring: The six-membered sulfur-containing ring is non-planar.

-

Sulfone Group: The sulfur atom is tetrahedrally coordinated with two oxygen atoms, and the S-O bond lengths are expected to be in the range of 1.43-1.45 Å. The O-S-O bond angle will be approximately 118-120°.

-

Ammonium Group: The nitrogen atom is sp³ hybridized and tetrahedrally coordinated, bearing a positive charge that is balanced by a chloride counter-ion.

Conformational Analysis: A Preference for the Boat Conformation

The conformational landscape of the six-membered heterocyclic ring is of paramount importance as it dictates the spatial orientation of the crucial amino substituent. Unlike cyclohexane, which predominantly adopts a chair conformation, the isothiochroman 2,2-dioxide scaffold exhibits a preference for a boat conformation .

The X-ray crystallographic analysis of cis-1,4-dimethylisothiochroman 2,2-dioxide demonstrated that the heterocyclic ring exists in a boat conformation.[1] This preference can be attributed to the steric and electronic influences of the fused benzene ring and the bulky sulfone group. In a chair conformation, significant steric hindrance would arise between the substituents on the heterocyclic ring and the peri-hydrogens of the aromatic ring. The boat conformation alleviates these steric clashes.

For 4-Aminoisothiochroman 2,2-dioxide, two primary boat conformations are possible, differing in the axial or equatorial orientation of the amino group.

Caption: Conformational Isomers of 4-Aminoisothiochroman 2,2-dioxide.

The equilibrium between these two conformers will be dictated by the steric demands of the amino group. In general, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions. Therefore, it is hypothesized that the equatorial conformer of 4-Aminoisothiochroman 2,2-dioxide is the more thermodynamically stable isomer . This conformational preference has significant implications for its interaction with biological targets, as the orientation of the amino group will determine its ability to engage in key binding interactions.

Proposed Synthetic Pathway

While a specific synthesis for this compound is not detailed in the readily available literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of isothiochroman derivatives. A potential pathway could commence from 2-methylthiophenylacetic acid.

Caption: Proposed Synthetic Workflow for this compound.

-

Intramolecular Friedel-Crafts Acylation: Treatment of 2-methylthiophenylacetic acid with a strong acid, such as polyphosphoric acid (PPA), would induce an intramolecular cyclization to yield isothiochroman-4-one.

-

Reductive Amination: The ketone functionality of isothiochroman-4-one can be converted to an amine via reductive amination. This can be achieved by reacting the ketone with an ammonia source (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride (NaBH₃CN).

-

Oxidation: The sulfide in the 4-aminoisothiochroman intermediate is then oxidized to a sulfone. This transformation is typically accomplished using a strong oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

-

Salt Formation: Finally, treatment of the free base with hydrochloric acid would yield the desired this compound salt, which often has improved stability and solubility properties.

Experimental Protocols for Structural and Conformational Elucidation

To definitively determine the molecular structure and conformation of this compound, the following experimental protocols are recommended.

Single-Crystal X-ray Diffraction

This technique provides the most precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details.

Protocol:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution.

Protocol:

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. The chemical shifts, coupling constants (J-values), and integration of the signals will provide information about the electronic environment and connectivity of the protons. Analysis of the coupling constants between protons on the heterocyclic ring can provide insights into their dihedral angles and, consequently, the ring conformation.

-

¹³C NMR Spectroscopy: Obtain a carbon-13 NMR spectrum to identify the number of unique carbon environments in the molecule.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). These experiments are invaluable for unambiguous assignment of all proton and carbon signals.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. NOE data can provide crucial distance constraints for determining the relative stereochemistry and confirming the preferred conformation in solution. For instance, observing NOEs between an axial proton at C4 and other axial protons on the ring would support a specific boat conformation.

Conclusion and Future Directions

This compound represents a molecule of considerable interest for drug discovery. Based on the analysis of analogous structures, its heterocyclic ring is predicted to adopt a boat conformation, with the amino group preferentially occupying the equatorial position. This conformational preference is a critical determinant of its potential biological activity.

Future research should focus on the definitive experimental determination of its solid-state and solution-phase structures using X-ray crystallography and advanced NMR techniques, respectively. Furthermore, computational modeling studies could provide a more detailed understanding of the conformational energy landscape. Elucidating the precise three-dimensional structure of this and related molecules will undoubtedly accelerate the rational design of novel therapeutics targeting a range of diseases.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Aminoisothiochroman 2,2-dioxide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Aminoisothiochroman 2,2-dioxide hydrochloride, a heterocyclic sulfonamide of interest in medicinal chemistry and drug development. The document details a feasible synthetic pathway, including the preparation of the key intermediate, isothiochromen-4-one 2,2-dioxide, its subsequent reductive amination, and final conversion to the hydrochloride salt. Each synthetic step is accompanied by a detailed, step-by-step protocol, underpinned by mechanistic insights and the rationale for experimental choices. Furthermore, this guide outlines the analytical techniques crucial for the structural elucidation and purity assessment of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Expected analytical data and key spectral features are presented to aid researchers in the verification of their synthetic outcomes.

Introduction: The Significance of the Isothiochroman Scaffold

The isothiochroman scaffold, a sulfur-containing heterocyclic system, is a recurring motif in a variety of biologically active molecules. The incorporation of a sulfonamide group, as seen in 4-Aminoisothiochroman 2,2-dioxide, further enhances the potential for pharmacological activity. Sulfonamides are a well-established class of pharmacophores known for their diverse therapeutic applications.[1][2][3] The rigid, bicyclic structure of the isothiochroman core provides a defined three-dimensional arrangement for the amino and sulfonyl functional groups, making it an attractive scaffold for designing targeted therapeutic agents. This guide aims to provide a robust and reproducible methodology for the synthesis and characterization of this compound, thereby facilitating further research into its potential applications.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively approached through a two-step sequence starting from readily available precursors. The overall strategy involves the initial construction of the isothiochromanone ring system, followed by the introduction of the amino group via reductive amination, and concluding with the formation of the hydrochloride salt for improved stability and handling.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Isothiochromen-4-one 2,2-dioxide (Intermediate)

Step 1: Thioether Formation

-

To a solution of 2-mercaptobenzoic acid in a suitable solvent (e.g., ethanol), add an equimolar amount of a strong base (e.g., sodium ethoxide) at room temperature.

-

Slowly add an equimolar amount of ethyl chloroacetate to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thioether.

Step 2: Oxidation to the Sulfone

-

Dissolve the crude thioether in a suitable solvent (e.g., acetic acid).

-

Add an excess of an oxidizing agent (e.g., 30% hydrogen peroxide) dropwise at a controlled temperature (e.g., 0-10 °C).

-

Allow the reaction to stir at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the excess oxidizing agent (e.g., with a saturated solution of sodium sulfite).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude sulfone.

Step 3: Intramolecular Cyclization (Dieckmann Condensation)

-

Dissolve the crude sulfone in a dry, aprotic solvent (e.g., toluene).

-

Add a strong base (e.g., sodium hydride or sodium ethoxide) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction to room temperature and carefully quench with a dilute acid (e.g., 1M HCl).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain isothiochromen-4-one 2,2-dioxide.

The synthesis of the isothiochromanone core relies on fundamental organic transformations. The initial step is a nucleophilic substitution where the thiolate, generated in situ, displaces the chloride from ethyl chloroacetate. The subsequent oxidation of the thioether to a sulfone is crucial as it activates the benzylic protons, making them sufficiently acidic for the final intramolecular Dieckmann condensation, which proceeds via a carbanion intermediate to form the cyclic ketone.

Part 2: Reductive Amination to 4-Aminoisothiochroman 2,2-dioxide

Reductive amination is a powerful and widely used method for the synthesis of amines from ketones or aldehydes.[4][5][6][7][8] In this step, isothiochromen-4-one 2,2-dioxide is converted to the corresponding primary amine using ammonia as the nitrogen source and a suitable reducing agent.

-

In a pressure-resistant vessel, dissolve isothiochromen-4-one 2,2-dioxide in a suitable solvent (e.g., methanol or ethanol).

-

Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

-

Add a reducing agent. A common choice is sodium cyanoborohydride (NaBH₃CN) due to its selectivity for the imine intermediate over the ketone starting material.[5] Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.

-

If using NaBH₃CN, the reaction can typically be stirred at room temperature. For catalytic hydrogenation, the reaction may require elevated pressure and temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, if using NaBH₃CN, carefully acidify the reaction mixture with dilute HCl to destroy any remaining reducing agent.

-

Basify the mixture with a suitable base (e.g., NaOH solution) to a pH of >10.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Aminoisothiochroman 2,2-dioxide.

-

The crude product can be purified by column chromatography on silica gel if necessary.

The choice of the reducing agent is critical for the success of the reductive amination. Sodium cyanoborohydride is often preferred in a laboratory setting because it is more selective for the protonated imine intermediate than for the starting ketone, which minimizes the formation of the corresponding alcohol as a byproduct.[5] The reaction is typically run under mildly acidic conditions to promote the formation of the iminium ion, which is more electrophilic and thus more readily reduced.

Caption: Reaction scheme for the reductive amination of the ketone intermediate.

Part 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt. This is a standard procedure for amines, which often improves their crystallinity, stability, and water solubility.[3][9][10]

-

Dissolve the purified 4-Aminoisothiochroman 2,2-dioxide in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).

-

Slowly add a solution of hydrogen chloride in an anhydrous solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of the anhydrous solvent to remove any impurities.

-

Dry the product under vacuum to obtain this compound as a stable, crystalline solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra should be acquired.

| Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Assignment |

| Aromatic protons | Aromatic CH |

| Methylene protons adjacent to sulfur and the aromatic ring | CH₂-Ar, CH₂-S |

| Methine proton at the 4-position | CH-NH₃⁺ |

| Broad singlet for the ammonium protons | NH₃⁺ |

Note: The exact chemical shifts will depend on the solvent used for analysis. The presence of the ammonium proton signal in the ¹H NMR spectrum and the downfield shift of the C4 carbon in the ¹³C NMR spectrum are indicative of successful salt formation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.

| Expected FTIR Data | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2800 | N-H stretching (ammonium salt) |

| ~1600, ~1450 | C=C stretching (aromatic ring) |

| ~1350-1300 and ~1180-1160 | Asymmetric and symmetric SO₂ stretching (sulfone) |

| ~1100-1000 | C-N stretching |

The strong absorption bands corresponding to the sulfone group are a key diagnostic feature in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-Aminoisothiochroman 2,2-dioxide, electrospray ionization (ESI) in positive ion mode is a suitable technique.

| Expected Mass Spectrometry Data | |

| m/z | Assignment |

| [M+H]⁺ | Molecular ion peak of the free amine |

| [M+H - SO₂]⁺ | Loss of sulfur dioxide, a common fragmentation for sulfonamides |

| Other fragment ions | Corresponding to the loss of other small molecules or radicals |

The observation of the correct molecular ion peak is the primary confirmation of a successful synthesis.

Conclusion

This technical guide has outlined a detailed and scientifically grounded approach for the synthesis and characterization of this compound. By providing step-by-step protocols, mechanistic explanations, and expected analytical data, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The methodologies described herein are designed to be reproducible and adaptable, facilitating further exploration of this and related heterocyclic sulfonamides for potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Aminoisothiochroman 2,2-dioxide hydrochloride: A Focus on Monoamine Oxidase Inhibition

This guide provides a detailed exploration of the hypothesized mechanism of action for the novel research compound, 4-Aminoisothiochroman 2,2-dioxide hydrochloride. Based on its structural similarity to known neurologically active compounds, particularly tetrahydroisoquinolines, we propose a primary mechanism centered on the inhibition of monoamine oxidase (MAO) enzymes. This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents for neurological disorders.

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

This compound is a heterocyclic compound featuring a rigid bicyclic isothiochroman core. While direct pharmacological data on this specific molecule is not yet extensively published, its classification as a "Neurological Intermediate" and "Antidepressant" by chemical suppliers suggests its potential to modulate central nervous system (CNS) pathways. The isothiochroman scaffold provides a defined three-dimensional arrangement of functional groups, which can facilitate high-affinity interactions with biological targets.[1]

Our analysis of the compound's structure, particularly the presence of a tetrahydroisoquinoline-like motif, points towards a plausible interaction with monoamine oxidases (MAOs). Several isoquinoline and tetrahydroisoquinoline derivatives have been identified as reversible and time-independent inhibitors of both MAO-A and MAO-B.[2][3] Notably, inhibition of MAO-A is a well-established therapeutic strategy for depression.[4][5]

Therefore, this guide will elaborate on the proposed mechanism of this compound as a monoamine oxidase inhibitor, detailing the underlying biochemistry and providing a comprehensive set of experimental protocols to validate this hypothesis.

Proposed Mechanism of Action: Inhibition of Monoamine Oxidase

We hypothesize that this compound functions as an antagonist to monoamine oxidase enzymes, leading to an increase in the synaptic concentration of key monoamine neurotransmitters.

The Role of Monoamine Oxidases in Neurotransmission

Monoamine oxidases are a family of enzymes located on the outer mitochondrial membrane that are crucial for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[5][6] There are two main isoforms of MAO:

-

MAO-A: Primarily metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[4][5]

-

MAO-B: Primarily metabolizes dopamine and is a target for drugs used in the treatment of Parkinson's disease.[5]

By catalyzing the oxidative deamination of these neurotransmitters, MAOs effectively reduce their levels in the presynaptic neuron, thereby regulating synaptic transmission.

Hypothesized Interaction of this compound with MAO

The proposed mechanism posits that this compound binds to the active site of MAO-A and/or MAO-B, preventing the breakdown of monoamine neurotransmitters. This inhibition leads to an accumulation of neurotransmitters in the presynaptic terminal, resulting in increased availability for release into the synaptic cleft and enhanced neurotransmission.

This proposed signaling pathway is illustrated in the diagram below:

Figure 1: Proposed mechanism of action of this compound.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis of MAO inhibition, a multi-tiered experimental approach is recommended, progressing from in vitro enzymatic assays to in vivo neurochemical analysis.

In Vitro Characterization of MAO Inhibition

The initial step is to determine if this compound directly inhibits MAO-A and MAO-B activity and to quantify its potency and selectivity.

This protocol is adapted from established methods for assessing MAO inhibition.[4][5][6][7][8]

Objective: To determine the IC50 values of this compound for both MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

This compound

-

Clorgyline (selective MAO-A inhibitor control)

-

Selegiline (selective MAO-B inhibitor control)

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer or fluorescence plate reader

Procedure:

-

Prepare a series of dilutions of this compound, clorgyline, and selegiline in phosphate buffer.

-

In a 96-well plate, add the recombinant MAO-A or MAO-B enzyme to each well.

-

Add the different concentrations of the test compound or control inhibitors to the respective wells.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).

-

Monitor the change in absorbance or fluorescence over time, which corresponds to the formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine).[4]

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation:

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) |

| This compound | Experimental | Experimental | Calculated |

| Clorgyline (Control) | Literature | Literature | Literature |

| Selegiline (Control) | Literature | Literature | Literature |

Cellular Assessment of Neurotransmitter Uptake

To ensure that the compound's primary effect is not on neurotransmitter reuptake transporters, which is another common mechanism for antidepressants, a neurotransmitter uptake assay should be performed.

This protocol utilizes commercially available kits that employ a fluorescent substrate mimicking biogenic amine neurotransmitters.[9][10][11][12]

Objective: To determine if this compound inhibits the uptake of serotonin, norepinephrine, or dopamine via their respective transporters (SERT, NET, DAT).

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT

-

Neurotransmitter Transporter Uptake Assay Kit

-

Fluoxetine (selective SERT inhibitor control)

-

Desipramine (selective NET inhibitor control)

-

GBR 12909 (selective DAT inhibitor control)

-

Fluorescence plate reader

Procedure:

-

Plate the transporter-expressing cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the control inhibitors.

-

Incubate the cells with the test compound or control inhibitors for a specified time.

-

Add the fluorescent substrate provided in the kit to all wells.

-

Measure the intracellular fluorescence in kinetic or endpoint mode using a bottom-read fluorescence plate reader.

-

Calculate the percentage of inhibition of uptake for each concentration and determine the IC50 values.

In Vivo Confirmation of Neurochemical Effects

The final and most critical step is to demonstrate that this compound alters neurotransmitter levels in the brain of a living organism. In vivo microdialysis is the gold-standard technique for this purpose.[13][14][15][16][17]

Figure 2: A step-by-step workflow for the in vivo microdialysis experiment.

Objective: To measure the extracellular levels of serotonin, norepinephrine, and their metabolites in a specific brain region (e.g., the prefrontal cortex) of freely moving rats following administration of this compound.

Materials:

-

Adult male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Vehicle control

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the prefrontal cortex. Allow the animals to recover for at least 48 hours.[13]

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate.

-

Baseline Collection: After a stabilization period, collect at least three baseline dialysate samples at regular intervals (e.g., every 20 minutes).[13]

-

Drug Administration: Administer a single dose of this compound or vehicle (e.g., via intraperitoneal injection).

-

Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration.

-

Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of serotonin, norepinephrine, dopamine, and their major metabolites (e.g., 5-HIAA, MHPG, DOPAC).

-

Data Analysis: Express the post-dose neurotransmitter levels as a percentage of the baseline levels and compare the drug-treated group to the vehicle-treated group.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest that it may exert its neurological effects through the inhibition of monoamine oxidases. The experimental framework outlined in this guide provides a clear and robust path to validating this hypothesis.

Should the results of these experiments confirm that this compound is a potent and selective MAO-A inhibitor, further studies would be warranted. These could include investigations into its reversibility of binding, in vivo behavioral models of depression, and a comprehensive pharmacokinetic and safety profile. The insights gained from such a research program will be invaluable in determining the therapeutic potential of this novel chemical entity.

References

- 1. 4-Aminoisothiochroman 2,2-dioxide | 916420-33-2 | Benchchem [benchchem.com]

- 2. Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of 6,7-dihydroxytetrahydroisoquinoline, salsolinol and tetrahydropapaveroline as inhibitors of monoamine oxidase within the adrenergic nerve plexus of the isolated mouse atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. evotec.com [evotec.com]

- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 7. Enzyme Inhibition Assays for Monoamine Oxidase | Springer Nature Experiments [experiments.springernature.com]

- 8. Monoamine Oxidase Assays [cellbiolabs.com]

- 9. moleculardevices.com [moleculardevices.com]

- 10. moleculardevices.com [moleculardevices.com]

- 11. moleculardevices.com [moleculardevices.com]

- 12. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 13. benchchem.com [benchchem.com]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

Unveiling the Therapeutic Potential: A Technical Guide to Identifying Biological Targets of 4-Aminoisothiochroman 2,2-dioxide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isothiochroman scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide focuses on a specific derivative, 4-Aminoisothiochroman 2,2-dioxide hydrochloride, a compound of interest for novel therapeutic development. Due to the limited direct research on this specific molecule, this document provides a comprehensive, hypothesis-driven framework for the systematic identification and validation of its potential biological targets. By leveraging data from structurally related thiochroman and isothiochroman analogs, we will explore plausible mechanisms of action and outline a robust experimental strategy. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical investigation of this promising compound.

Introduction: The Isothiochroman Scaffold - A Realm of Therapeutic Promise

Sulfur-containing heterocycles are cornerstones in drug discovery, valued for their unique physicochemical properties that can lead to potent and selective interactions with biological targets.[1][2] The isothiochroman core, a benz-fused thiopyran system, is one such scaffold that has garnered significant interest.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for functional groups, a key feature for high-affinity binding to enzymes and receptors.[2] While the broader class of thiochromenes and thiochromanes has been explored for diverse biological activities, the specific potential of this compound remains largely uncharted.[3] This guide aims to bridge this knowledge gap by proposing a structured approach to uncover its therapeutic targets.

Postulated Biological Target Classes: An Evidence-Based Approach

Based on the established activities of structurally analogous compounds, we can formulate several primary hypotheses regarding the potential biological targets of this compound.

Neurological Targets: Acetylcholinesterase (AChE) Inhibition

Rationale: Isothiochromanone derivatives bearing an N-benzyl pyridinium moiety have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), with IC50 values in the nanomolar range.[4] These compounds act as mixed-type inhibitors, binding to both the catalytic active site and the peripheral anionic site of AChE.[4] This dual-binding mechanism suggests that the isothiochroman scaffold is well-suited for interaction with the active site gorge of this key enzyme in neuro-transmission. The presence of the amino group in this compound could facilitate key interactions within the AChE active site.

Hypothesis: this compound may act as an inhibitor of acetylcholinesterase, suggesting potential applications in neurodegenerative diseases like Alzheimer's disease.[4]

Endocrine Targets: Estrogen Receptor (ER) Modulation

Rationale: Recent studies have identified thiochroman derivatives as potent and orally bioavailable selective estrogen receptor degraders (SERDs).[5] These compounds effectively antagonize and degrade both wild-type and mutant forms of the estrogen receptor α (ERα), a critical target in the treatment of endocrine-resistant breast cancer.[5] The core thiochroman structure plays a crucial role in binding to the ligand-binding domain of ERα.

Hypothesis: The isothiochroman core of this compound may enable it to bind to and modulate the activity of the estrogen receptor, potentially as an antagonist or degrader.

Anti-Infective Targets: Leishmanicidal and Antimicrobial Activity

Rationale: Thiochroman-4-one derivatives have shown promising in vitro activity against Leishmania panamensis amastigotes.[6] Furthermore, various thiochroman derivatives have been evaluated for their antimicrobial properties against bacterial and fungal pathogens.[7][8] The sulfur atom and the bicyclic ring system are thought to be important for these activities.

Hypothesis: this compound may possess anti-infective properties, potentially targeting key enzymes or cellular processes in pathogens like Leishmania or various bacteria and fungi.

Anti-inflammatory Targets: Cyclooxygenase (COX) Enzyme Inhibition

Rationale: Structurally related isothiocyanate derivatives have been investigated for their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[1][9] While the isothiocyanate group is distinct from the amino group in the target compound, the underlying principle of targeting COX enzymes with sulfur-containing heterocyclic scaffolds is relevant.

Hypothesis: this compound could exhibit anti-inflammatory activity by inhibiting COX-1 and/or COX-2 enzymes.

Experimental Workflow for Target Identification and Validation

A multi-pronged approach is essential for systematically identifying and validating the biological targets of this compound. The following workflow outlines a logical progression from initial screening to in-depth mechanistic studies.

Caption: A streamlined workflow for the identification and validation of biological targets.

Detailed Experimental Protocols

Phase 1: Broad Target Screening

Principle: This assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), quantifiable by spectrophotometry.

Protocol:

-

Prepare Reagents:

-

AChE solution (from electric eel) in phosphate-buffered saline (PBS).

-

Acetylthiocholine iodide (ATCI) substrate solution.

-

DTNB solution in PBS.

-

This compound stock solution in DMSO, with serial dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of each concentration of the test compound.

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

-

Add 50 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of ATCI substrate solution.

-

Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to a DMSO control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Phase 2: Target Identification

Principle: The compound of interest is immobilized on a solid support to create an affinity matrix. A cell lysate is passed over this matrix, and proteins that bind to the compound are captured. These proteins are then eluted and identified by mass spectrometry.

Protocol:

-

Immobilization of the Ligand:

-

Synthesize a derivative of 4-Aminoisothiochroman 2,2-dioxide with a linker arm suitable for conjugation to an activated resin (e.g., NHS-activated sepharose). The primary amine is a versatile handle for such modifications.[10]

-

-

Preparation of Cell Lysate:

-

Culture a relevant cell line (e.g., a neuroblastoma cell line for AChE or an ER-positive breast cancer cell line) and harvest the cells.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Affinity Chromatography:

-

Pack a column with the ligand-conjugated resin.

-

Equilibrate the column with lysis buffer.

-

Load the cell lysate onto the column.

-

Wash the column extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand (excess free compound) or by changing the buffer conditions (e.g., pH, salt concentration).

-

-

Protein Identification:

-

Resolve the eluted proteins by SDS-PAGE and visualize with silver staining.

-

Excise the protein bands of interest and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins by searching the MS/MS data against a protein database.

-

Phase 3: Target Validation

Principle: CETSA assesses the thermal stability of proteins in their native cellular environment. Ligand binding typically stabilizes a target protein, leading to a higher melting temperature.

Protocol:

-

Cell Treatment:

-

Treat intact cells with this compound or a vehicle control.

-

-

Heating:

-

Heat the cell suspensions at a range of temperatures.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thawing.

-

Separate the soluble and precipitated protein fractions by centrifugation.

-

-

Protein Detection:

-

Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein.

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble protein against temperature for both the treated and control samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical AChE Inhibition Data

| Compound | IC50 (µM) |

| This compound | [Insert Value] |

| Donepezil (Positive Control) | [Insert Value] |

Table 2: Hypothetical Estrogen Receptor Binding Affinity

| Compound | ERα Ki (nM) |

| This compound | [Insert Value] |

| Tamoxifen (Positive Control) | [Insert Value] |

Conclusion: Charting the Path Forward

The exploration of this compound's biological targets is a journey into a promising area of medicinal chemistry. While direct evidence is currently sparse, the activities of related isothiochroman and thiochroman derivatives provide a solid foundation for a hypothesis-driven investigation. The experimental framework outlined in this guide, from broad screening to rigorous validation, offers a comprehensive strategy for elucidating the mechanism of action of this compound. The insights gained from such studies will be crucial in unlocking its full therapeutic potential and guiding its future development as a novel therapeutic agent. The isothiochroman core is a versatile scaffold, and a thorough investigation of this specific derivative is a worthy endeavor for the drug discovery community.[3]

References

- 1. Isothiochroman|High-Quality Research Chemical|RUO [benchchem.com]

- 2. 4-Aminoisothiochroman 2,2-dioxide | 916420-33-2 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and molecular modeling of isothiochromanone derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility of 4-Aminoisothiochroman 2,2-dioxide hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Advancing Novel Therapeutics

In the landscape of drug discovery and development, the journey of a promising molecule from the laboratory bench to a clinical candidate is fraught with challenges. Among the most fundamental of these is the compound's solubility.[1][2][3] A molecule's ability to dissolve in a solvent dictates its bioavailability, ease of formulation, and ultimately, its therapeutic efficacy.[3][4] This guide focuses on a compound of significant interest in medicinal chemistry, 4-Aminoisothiochroman 2,2-dioxide hydrochloride (CAS No: 1187830-61-0), providing a comprehensive exploration of its solubility characteristics.[5][6]

While specific experimental solubility data for this compound is not extensively published, this guide will equip researchers with the foundational knowledge and practical methodologies to assess its solubility profile. We will delve into the theoretical underpinnings of its solubility based on its chemical structure, provide a detailed protocol for experimental determination, and discuss the application of computational predictive tools.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of this compound is governed by the interplay of its constituent functional groups and overall molecular architecture. Understanding these contributions is paramount for predicting its behavior in various solvent systems.

Structural Features Influencing Solubility:

-

Isothiochroman Core: The bicyclic isothiochroman core provides a rigid scaffold, a feature often explored in medicinal chemistry for its defined three-dimensional structure.[7]

-

Amino Group (-NH2): The primary amino group is a key contributor to the molecule's polarity and its ability to act as a hydrogen bond donor. In its protonated form (as a hydrochloride salt), this group significantly enhances aqueous solubility.

-

Sulfone Group (-SO2-): The sulfone group is a strong hydrogen bond acceptor and is known to influence a molecule's solubility and metabolic stability.[7] The presence of water-soluble sulfone-derived protecting groups has been explored to enhance the solubility of amino acids.[8]

-

Hydrochloride Salt: The formation of a hydrochloride salt from the basic amino group is a common strategy to improve the aqueous solubility and dissolution rate of drug candidates.[9] However, the common ion effect can sometimes reduce the solubility of hydrochloride salts in acidic solutions.[10][11]

Based on these features, it is anticipated that this compound will exhibit favorable solubility in polar protic solvents, such as water and lower alcohols, due to the presence of the protonated amine and the hydrogen bond accepting sulfone group. Its solubility in non-polar organic solvents is expected to be limited.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[12][13][14] This method, while requiring careful execution, provides reliable and reproducible data.

The Shake-Flask Method: A Detailed Workflow

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a precise volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours.[12] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[15][16][17][18]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the original solvent by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Diagram of the Shake-Flask Experimental Workflow

Caption: Experimental workflow for determining solubility using the shake-flask method.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational tools can provide valuable estimations of a compound's solubility.[19] These methods are particularly useful in the early stages of drug discovery for screening large numbers of compounds.

Various machine learning and quantum mechanics-based approaches are available to predict aqueous solubility.[19][20][21] These models utilize the chemical structure of a molecule to calculate its likely solubility.

Diagram of the Computational Prediction Workflow

Caption: A simplified workflow for computational solubility prediction.

Data Presentation

Since no specific experimental data was found, the following table is presented as a template for researchers to populate with their own experimental findings.

| Solvent System | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) | Analytical Method |

| Deionized Water | 25 | HPLC-UV | ||

| PBS | 25 | 7.4 | HPLC-UV | |

| 0.1 M HCl | 25 | HPLC-UV | ||

| Ethanol | 25 | N/A | HPLC-UV | |

| Methanol | 25 | N/A | HPLC-UV | |

| DMSO | 25 | N/A | HPLC-UV |

Conclusion and Future Directions

The solubility of this compound is a critical parameter that will influence its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical considerations for its solubility and a detailed, practical protocol for its experimental determination. By following the methodologies outlined, researchers can generate the necessary data to inform formulation strategies and advance their research and development efforts. Further studies to investigate the impact of different counter-ions and the development of co-crystal or amorphous solid dispersion formulations could be valuable next steps to optimize the solubility and bioavailability of this promising compound.

References

- 1. ucd.ie [ucd.ie]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound [myskinrecipes.com]

- 7. 4-Aminoisothiochroman 2,2-dioxide | 916420-33-2 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. improvedpharma.com [improvedpharma.com]

- 16. pharmaguru.co [pharmaguru.co]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Stability and Degradation Profile of 4-Aminoisothiochroman 2,2-Dioxide Hydrochloride

Section 1: Introduction and Scope

4-Aminoisothiochroman 2,2-dioxide hydrochloride is a heterocyclic compound featuring a primary aromatic amine, a sulfone group, and an isothiochroman core structure.[1] This unique combination of functional groups makes it a molecule of interest for researchers in medicinal chemistry and drug development. The primary amine offers a reactive handle for further chemical modification, while the rigid, sulfur-containing ring system provides a defined three-dimensional scaffold.

Understanding the intrinsic stability of such a molecule is a critical prerequisite for its advancement in any research or development pipeline. The stability profile dictates formulation strategies, storage conditions, shelf-life, and the analytical methods required to ensure its purity and potency over time.[2] This guide provides a comprehensive technical overview of the predicted stability and degradation profile of this compound. It details the rationale behind forced degradation studies, provides actionable experimental protocols, discusses potential degradation pathways, and outlines analytical strategies for monitoring its stability, thereby serving as a vital resource for scientists working with this compound.

Section 2: Molecular Structure and Physicochemical Characteristics

The stability of a molecule is fundamentally governed by its structure. The key functional groups of this compound each contribute to its overall chemical behavior.

-

Primary Aromatic Amine: This group is basic and nucleophilic.[3] While the hydrochloride salt form protonates the amine to an ammonium salt (R-NH₃⁺), enhancing water solubility and reducing nucleophilicity, the equilibrium can still allow for oxidative degradation, a common pathway for aromatic amines.[4]

-

Sulfone Group: The sulfur atom is in its highest oxidation state (VI), making the sulfone group generally robust and resistant to further oxidation.[5] However, it is an electron-withdrawing group, which can influence the reactivity of adjacent atoms. Under strong reducing conditions, C-S bond cleavage is a possibility, though this is less common in standard pharmaceutical storage conditions.[6][7]

-

Isothiochroman Ring: This fused heterocyclic system provides a rigid backbone. The benzylic protons (at C1 and C3) could be susceptible to oxidation, particularly given their proximity to the electron-withdrawing sulfone.

-

Hydrochloride Salt: The salt form generally increases thermal stability compared to the free base and significantly improves aqueous solubility.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value / Predicted Characteristic | Rationale / Implication |

| Chemical Formula | C₉H₁₂ClNO₂S | - |

| Molecular Weight | 233.71 g/mol | - |

| Appearance | Likely a white to off-white crystalline solid | Typical for amine hydrochloride salts. |

| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). | The hydrochloride salt form enhances polarity and aqueous solubility.[4] |

| pKa | Estimated ~8-9 (for the conjugate acid, R-NH₃⁺) | The primary aromatic amine is a weak base; the exact pKa influences its ionization state at different pH values. |

Section 3: The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's stability.[2][8] By intentionally exposing the compound to harsh conditions—more severe than accelerated stability testing—we can rapidly identify potential degradation products, elucidate degradation pathways, and, most importantly, develop and validate a "stability-indicating" analytical method.[9][10] Such a method is capable of separating the intact parent compound from all its significant degradation products, ensuring accurate quantification.

The general workflow for a forced degradation study is a systematic process designed to provide a comprehensive stability profile.

Caption: General workflow for forced degradation studies.

Section 4: Experimental Protocols for Stress Testing

The following protocols are designed as a starting point. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized and the analytical method is sufficiently challenged.

Protocol 1: Hydrolytic Degradation

-

Causality: This tests the molecule's susceptibility to pH-dependent degradation, such as hydrolysis of labile functional groups.

-

Acid Hydrolysis:

-

Prepare a stock solution of the compound in water or methanol at ~1 mg/mL.

-

Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at 2, 6, 24, and 48 hours.

-

Neutralize each aliquot with an equivalent amount of 0.1 M NaOH before dilution and HPLC analysis.

-

-

Alkaline Hydrolysis:

-

Follow the same procedure as acid hydrolysis, but use 0.2 M NaOH.

-

Neutralize aliquots with 0.1 M HCl before analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of the compound in water.

-

Incubate at 60°C and sample at the same time points.

-

Protocol 2: Oxidative Degradation

-

Causality: This protocol probes the molecule's sensitivity to oxidation, a common degradation pathway for amines and compounds with activated C-H bonds.[11][12]

-

Methodology:

-

Prepare a stock solution of the compound at ~1 mg/mL.

-

Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Store the solution at room temperature, protected from light.

-

Monitor the reaction by HPLC at 1, 4, 8, and 24 hours.

-

Self-Validation: Run a control sample (compound in solvent without H₂O₂) in parallel to ensure degradation is due to the oxidant.

-

Protocol 3: Thermal Degradation

-

Causality: Evaluates the solid-state thermal stability of the molecule, which is crucial for determining appropriate shipping and storage temperatures.[13]

-

Methodology:

-

Place a thin layer of the solid compound in a clear glass vial.

-

Store the vial in a calibrated oven at 80°C.

-

Sample at 1, 3, and 7 days.

-

For analysis, accurately weigh the sample, dissolve in a suitable solvent, and analyze by HPLC.

-

Note any changes in physical appearance (e.g., color change, melting).

-

Protocol 4: Photodegradation

-

Causality: Assesses the molecule's sensitivity to light, as mandated by ICH guideline Q1B.[14] Light exposure can induce complex photochemical reactions.

-

Methodology:

-

Expose the solid compound and a solution (~1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

Analyze the exposed and control samples by HPLC.

-

Trustworthiness: The use of a dark control is essential to differentiate between thermal and photolytic degradation.[14]

-

Section 5: Predicted Degradation Pathways and Profile

Based on the compound's structure, we can predict its behavior under various stress conditions.

-

Hydrolytic Stability: The sulfone and isothiochroman rings are expected to be highly stable to hydrolysis. The C-N bond of the aromatic amine is also robust. Therefore, minimal to no degradation is expected under acidic, alkaline, and neutral hydrolysis.

-

Oxidative Stability: This is predicted to be the primary degradation pathway . The primary aromatic amine is susceptible to oxidation, potentially forming nitroso, nitro, or dimeric azo compounds. The benzylic protons at the C1 position may also be susceptible to oxidation, potentially leading to ring-opening or the formation of a ketone.

-

Thermal & Photostability: As a solid hydrochloride salt, the compound is expected to have good thermal stability. However, some discoloration (e.g., turning yellow or brown) upon exposure to high heat or light is possible, which is characteristic of aromatic amine degradation.[15]

Caption: Predicted major oxidative degradation pathways.

Table 2: Summary of Forced Degradation Profile

| Stress Condition | Predicted Extent of Degradation | Major Potential Degradants |

| 0.1 M HCl, 60°C | < 2% | None expected |

| 0.1 M NaOH, 60°C | < 2% | None expected |

| 3% H₂O₂, RT | 10-30% | N-oxidized species, dimers, benzylic ketone |

| 80°C, Solid State | < 5% | Minor unspecified colored degradants |

| ICH Q1B Photostability | 5-15% | N-oxidized species, colored polymeric products |